molecular formula C21H23N5O4 B2822416 4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894011-56-4

4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2822416
CAS No.: 894011-56-4
M. Wt: 409.446
InChI Key: AASVFUYNMRKLEW-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetically accessible small molecule that functions as a key chemical scaffold in medicinal chemistry research, particularly in the development of protein kinase inhibitors. Its molecular architecture, featuring a 4-nitrophenylpiperazine moiety linked to a 5-oxopyrrolidine carboxamide, is designed to interact with the ATP-binding site of various kinases. This compound serves as a versatile intermediate for structure-activity relationship (SAR) studies, allowing researchers to explore modifications that enhance potency and selectivity. Research indicates that similar structural motifs are investigated for their potential in modulating signaling pathways implicated in oncology and neurology. The compound's core structure is recognized for its ability to be functionalized, making it a valuable tool for probing kinase function and for the design of novel therapeutic agents targeting specific kinases like the Tankyrase (TNKS) enzymes . Its primary research value lies in its utility as a precursor or pharmacophore model in hit-to-lead optimization campaigns within academic and pharmaceutical discovery labs.

Properties

IUPAC Name

4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c27-20-14-16(15-25(20)18-4-2-1-3-5-18)22-21(28)24-12-10-23(11-13-24)17-6-8-19(9-7-17)26(29)30/h1-9,16H,10-15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASVFUYNMRKLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with the piperazine ring.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone moiety is synthesized separately, often starting from phenylacetic acid derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the nitrophenyl-substituted piperazine with the pyrrolidinone moiety using carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.

Scientific Research Applications

Chemical Properties and Structure

This compound features a piperazine ring, a pyrrolidine moiety, and a nitrophenyl group, which contribute to its biological activity. The molecular formula is C17H19N3O3C_{17}H_{19}N_{3}O_{3}, with a molecular weight of approximately 313.35 g/mol. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition Studies

One of the primary applications of this compound is in enzyme inhibition studies. Research indicates that it may interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds similar to 4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide exhibit significant AChE inhibitory activity, suggesting that this compound may have similar properties .

Anticancer Potential

The compound's structure allows it to potentially act as an anticancer agent. Research into pyrrolidine derivatives has revealed that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have indicated that derivatives of the compound exhibit cytotoxic effects against multiple cancer cell lines, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, this compound may also possess neuroprotective properties. Compounds that modulate glutamate receptors or act as NMDA receptor antagonists can protect against excitotoxicity—a process implicated in neurodegenerative diseases. Investigations into the neuroprotective effects of similar compounds suggest that they can mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Parkinson's and Huntington's diseases .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaPotential MechanismRelevant Findings
Enzyme InhibitionAChE InhibitionIncreased acetylcholine levels; potential for Alzheimer's treatment
Anticancer ActivityInduction of apoptosis; cell cycle arrestCytotoxic effects on various cancer cell lines
NeuroprotectionNMDA receptor antagonism; oxidative stress reductionMitigation of neuronal damage in experimental models

Case Study 1: AChE Inhibition

In a study examining the AChE inhibitory activity of various piperazine derivatives, compounds structurally related to this compound demonstrated significant inhibition rates comparable to known AChE inhibitors. This suggests a promising avenue for developing therapeutic agents for Alzheimer's disease.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that certain derivatives similar to this compound exhibited IC50 values indicating potent anticancer activity. These findings support the hypothesis that modifications to the piperazine and pyrrolidine structures can enhance cytotoxicity against cancer cells.

Case Study 3: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of related compounds found that they could significantly reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This highlights the potential role of this compound as a neuroprotective agent in therapeutic settings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperazine and pyrrolidinone moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Piperazine-1-carboxamides

The table below summarizes key analogues and their substituents:

Compound Name/ID R1 (Piperazine Substituent) R2 (Carboxamide Substituent) Key Properties/Biological Activity Reference
Target Compound 4-nitrophenyl 5-oxo-1-phenylpyrrolidin-3-yl Hypothesized hydrogen-bonding capability N/A
8d 4-nitrophenyl Thiazole-linked 3-cyano-4-isobutoxy 90% yield; anti-TMV, antimicrobial
N-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide 4-nitrophenyl 4-methoxyphenyl Discontinued; methoxy group (electron-donating)
A25–A30 (quinazoline derivatives) Varied aryl groups Quinazolinylmethyl Melting points: 191–209°C; yields: 48–54%
Compound 49 4-cyanophenyl 4-isopropylphenyl Pantothenate kinase modulation
LIMKi-2 3-phenyl-1,2,4-thiadiazol-5-yl m-tolyl Kinase inhibition (structural focus)

Key Differences and Implications

Substituent Effects on Piperazine Core
  • In contrast, Compound 49 uses a 4-cyanophenyl group, which is less electron-withdrawing but may improve metabolic stability .
  • Methoxy vs. nitro groups : The methoxy group in N-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide () is electron-donating, which could reduce reactivity compared to the nitro group in the target compound .
Carboxamide Substituents
  • Pyrrolidinone vs. aryl groups: The 5-oxo-1-phenylpyrrolidin-3-yl group in the target compound introduces a cyclic amide, enabling hydrogen bonding and conformational rigidity. This contrasts with simpler aryl groups (e.g., 8d’s thiazole or A25–A30’s quinazolinylmethyl), which rely on aromatic interactions .
  • Thiadiazole and heterocyclic moieties : LIMKi-2 incorporates a thiadiazole ring, which may enhance π-stacking interactions in kinase binding pockets, a feature absent in the target compound .

Biological Activity

4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, also referred to as 2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O4C_{19}H_{17}N_{3}O_{4}, with a molecular weight of 351.4 g/mol. The structure features a piperazine ring, a pyrrolidinone moiety, and a nitrophenyl group that contribute to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC19H17N3O4C_{19}H_{17}N_{3}O_{4}
Molecular Weight351.4 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving amino acid derivatives.
  • Introduction of the Nitrophenyl Group : This is often accomplished via nitration using concentrated nitric and sulfuric acids.
  • Final Acetylation : The intermediate product undergoes acetylation to yield the final acetamide structure.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer properties. The mechanism appears to involve modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been studied, particularly regarding its potential as an anxiolytic or antidepressant agent. It may influence serotonin and dopamine receptors, which are critical in mood regulation .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or bacterial cell wall synthesis.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies indicated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its viability as an anticancer agent .
  • Neuropharmacological Assessment : Behavioral studies in animal models showed that administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typical, starting with nitrophenyl-piperazine intermediate coupling to a pyrrolidinone derivative. Key steps include:

  • Coupling : Use EDCI/HOBt in dichloromethane at 0–5°C, followed by gradual warming to RT (yield >70%) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) enhance carboxamide bond formation .
  • Purification : Column chromatography with hexane:EtOAc gradients (3:1 → 1:2) achieves >95% purity, confirmed via HPLC .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Techniques :

  • NMR : 1H/13C NMR in DMSO-d6 identifies key signals (nitrophenyl protons: δ8.2–8.4 ppm; pyrrolidinone carbonyl: δ172 ppm) .
  • HRMS : ESI+ mode confirms [M+H]+ with <5 ppm mass accuracy .
  • HPLC : C18 column (0.1% TFA/ACN gradient) ensures ≥95% purity .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How can researchers design initial biological screening assays for this compound?

  • Approach :

  • Target Selection : Prioritize receptors common to piperazine-carboxamides (e.g., serotonin/dopamine receptors) .
  • In Vitro Assays : Use radioligand displacement (e.g., [3H]-spiperone for D2 receptors) with IC50 determination .
  • Dose Range : Test 0.1–100 µM in triplicate, using DMSO controls (<0.1% final concentration) .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?

  • Protocol :

Repeat Analysis : Confirm NMR sample preparation (e.g., deuterated solvent purity, concentration) .

Isotopic Pattern Check : Compare HRMS isotopic distribution with theoretical values to rule out impurities .

2D NMR : Perform HSQC/HMBC to resolve overlapping signals, particularly for nitrophenyl and pyrrolidinone regions .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

  • Validation Framework :

Assay Verification : Include reference agonists/antagonists (e.g., ketanserin for 5-HT2A) to validate in vitro conditions .

ADME Profiling : Assess hepatic microsomal stability (e.g., nitro group reduction rates) and plasma protein binding .

BBB Penetration : Use PET-labeled analogs (e.g., 18F-fluorophenyl derivatives) to quantify CNS exposure .

Statistical Models : Apply mixed-effects models to account for in vivo variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • SAR Workflow :

  • Core Modifications : Synthesize analogs with substituent variations (e.g., chloro for nitro, methylpiperazine) .
  • Binding Assays : Compare Ki values across receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) .
  • Computational Docking : Use AutoDock Vina to predict binding poses, focusing on nitrophenyl interactions .

Q. What methods improve metabolic stability without compromising potency?

  • Strategies :

  • Bioisosteric Replacement : Substitute nitro with cyano/trifluoromethyl; monitor IC50 shifts .
  • N-Methylation : Modify piperazine to reduce oxidative deamination; test in human liver microsomes .
  • Prodrug Design : Esterify pyrrolidinone carbonyl; quantify hydrolysis rates at pH 7.4 .

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